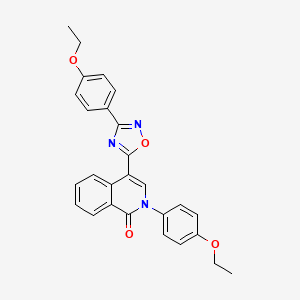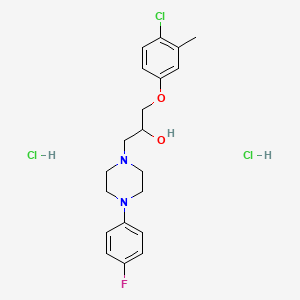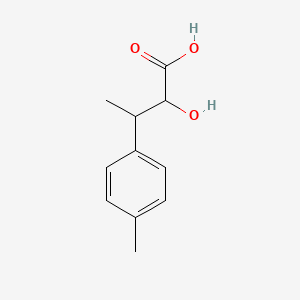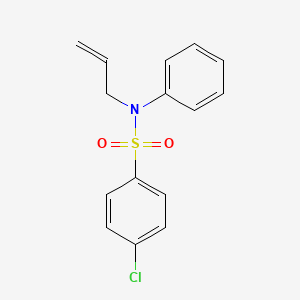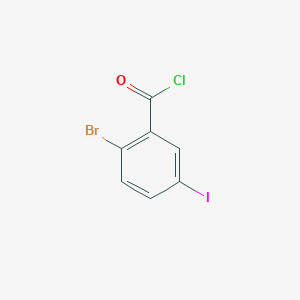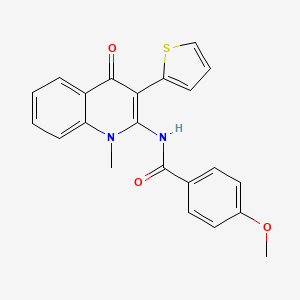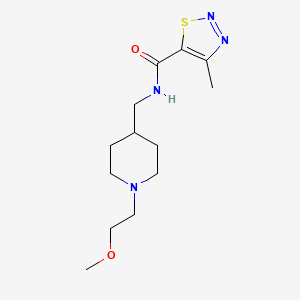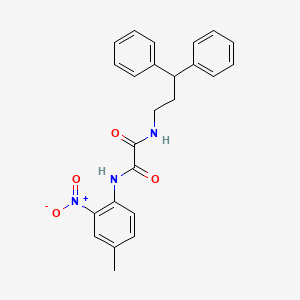
N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as DPN, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DPN is a selective agonist for the estrogen receptor beta (ERβ), which is a nuclear receptor that plays a crucial role in various physiological processes such as bone metabolism, cardiovascular function, and brain function.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions A novel approach to synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, highlighting the utility of such compounds in the formation of anthranilic acid derivatives and oxalamides. This methodology provides a high-yielding, operationally simple route for the synthesis of these compounds, showcasing their potential in chemical synthesis and drug development (Mamedov et al., 2016).
Material Science and Corrosion Inhibition Research into chalcone oxime derivatives, structurally similar to the compound , has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This indicates the potential application of related compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Thoume et al., 2021).
Optical and Material Properties The study of azo polymers and their cooperative motion with polar side groups in amorphous polymers hints at the significance of structurally similar compounds like N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide in the development of materials with photoinduced birefringence. This has implications for optical data storage and other photonic applications, suggesting a route to advanced materials with tunable optical properties (Meng et al., 1996).
Environmental Applications The degradation of nitrodiphenyl ether herbicides by the bacterium Sphingomonas wittichii RW1 has been studied, providing insights into the biodegradation of environmental pollutants. This research underscores the potential for employing microbial processes to mitigate the impact of hazardous chemicals, including compounds structurally related to N1-(3,3-diphenylpropyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, on ecosystems (Keum et al., 2008).
Thermal Stability and Antioxidant Activity Investigations into the thermal stability of indolinonic nitroxides have revealed their effectiveness as process stabilizers and antioxidants, particularly in the context of polymer extrusion processes. This highlights the relevance of oxalamide derivatives in enhancing the stability and lifespan of polymeric materials under high-temperature conditions, which is crucial for manufacturing and material science applications (Alberti et al., 1993).
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-17-12-13-21(22(16-17)27(30)31)26-24(29)23(28)25-15-14-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,20H,14-15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVYWXGUNDWOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2931221.png)
![5-(furan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2931222.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2931224.png)
